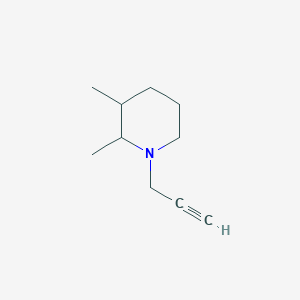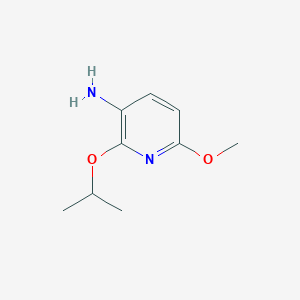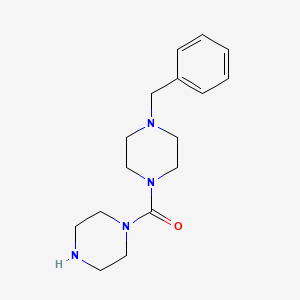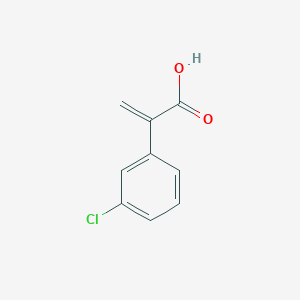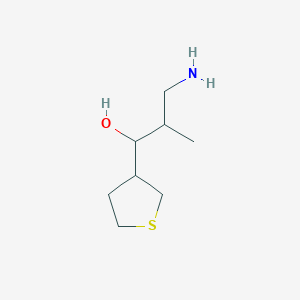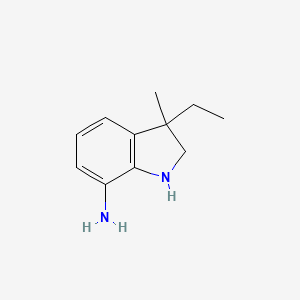
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₈NNaO₄S₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-(methylsulfamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 3-(methylsulfamoyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a precursor in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is unique due to the presence of both a sulfinate and a sulfonamide group, which allows it to participate in a broader range of chemical reactions compared to other sodium sulfinates. This dual functionality makes it a versatile reagent in synthetic chemistry and enhances its utility in various research applications .
Propriétés
Formule moléculaire |
C7H8NNaO4S2 |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
sodium;3-(methylsulfamoyl)benzenesulfinate |
InChI |
InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-4-2-3-6(5-7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
FQTGVPRNZUUBJG-UHFFFAOYSA-M |
SMILES canonique |
CNS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


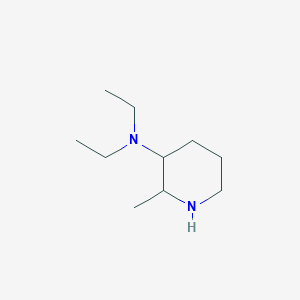
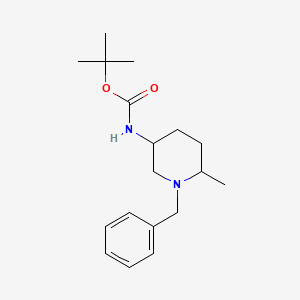
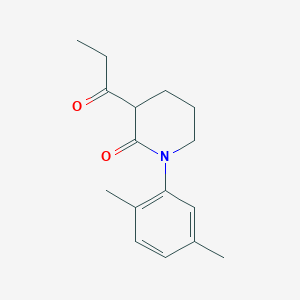
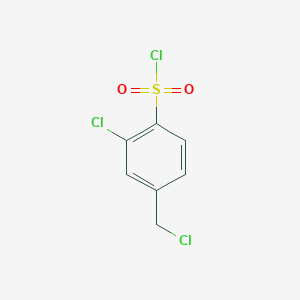

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
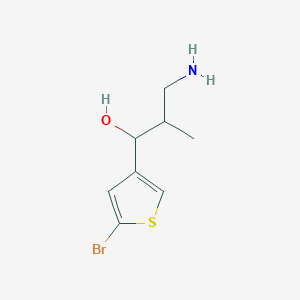
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
